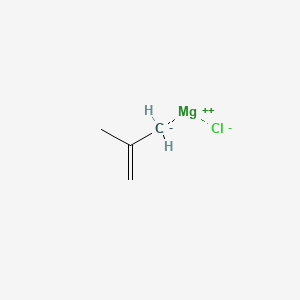

2-Methylallylmagnesium chloride

Description

Contextualization within Organometallic Chemistry

Organometallic chemistry, the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal, provides the fundamental framework for understanding 2-methylallylmagnesium chloride.

Historical Development of Grignard Reagents and their Impact on Organic Synthesis

The discovery of organomagnesium halides, or Grignard reagents, by Victor Grignard in 1900 revolutionized the field of organic synthesis. numberanalytics.comacs.orgacs.org This groundbreaking discovery, which earned Grignard the Nobel Prize in Chemistry in 1912, provided a relatively straightforward method for forming carbon-carbon bonds, a fundamental transformation in the construction of organic molecules. numberanalytics.comacs.org Prior to this, the formation of such bonds was a significant challenge for chemists. numberanalytics.com

Grignard reagents, with the general formula RMgX (where R is an organic group and X is a halogen), are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgwikipedia.org The key to their reactivity lies in the highly polarized carbon-magnesium bond, which imparts a significant carbanionic character to the carbon atom, making it a potent nucleophile. numberanalytics.com This nucleophilicity allows Grignard reagents to react with a wide array of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. numberanalytics.comnumberanalytics.com

The impact of Grignard reagents on organic synthesis has been profound and enduring. They have been instrumental in the synthesis of a vast range of compounds, from simple alcohols to complex natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.com Their versatility and ease of preparation have cemented their status as one of the most widely used classes of organometallic reagents in both academic and industrial laboratories. acs.org

Positioning of Allylic Grignard Reagents within Organomagnesium Chemistry

Within the broad class of Grignard reagents, allylic Grignard reagents, such as this compound, occupy a special position due to their enhanced reactivity and unique reaction pathways. wikipedia.orgnih.gov These reagents are typically formed by the direct reaction of an allylic halide with magnesium metal. thieme-connect.de

A key characteristic of allylic Grignard reagents is their ability to undergo allylic rearrangement, meaning they can react with electrophiles at two different positions, leading to the potential for isomeric products. stackexchange.com For instance, the reaction of an allylic Grignard reagent with a carbonyl compound can yield two different alcohol isomers. stackexchange.com This behavior is a consequence of the delocalized nature of the allylic carbanion.

Furthermore, allylic Grignard reagents often exhibit different reactivity and stereoselectivity compared to their non-allylic counterparts. nih.gov They are known to be highly reactive, even with less reactive electrophiles like amides. nih.gov However, their reactions can sometimes proceed with lower stereoselectivity than those of other Grignard reagents. nih.gov

Significance as a Versatile Synthetic Intermediate

This compound serves as a valuable and versatile building block in organic synthesis, enabling the introduction of the 2-methylallyl group into a wide range of molecules. This functionality is particularly useful in the synthesis of complex natural products and other biologically active compounds.

Some notable applications of this compound in synthesis include its use in the preparation of:

(-)-Aplysin : A sesquiterpene natural product. sigmaaldrich.comottokemi.com

Acutumine : An alkaloid with interesting biological properties. sigmaaldrich.comottokemi.com

Dimedol : A derivative of dimedone. sigmaaldrich.comottokemi.com

Allyldicyclopentadienyltitanium(III) complexes : Organometallic compounds with applications in catalysis. sigmaaldrich.comottokemi.com

The versatility of this compound stems from its ability to react as a nucleophile with a variety of electrophilic partners, including aldehydes, ketones, esters, and amides, to form new carbon-carbon bonds. nih.govthieme-connect.de It can also participate in transmetalation reactions with metal halides to generate other synthetically useful organometallic reagents. thieme-connect.de

Structural Characterization and Solution Equilibria

The structure and behavior of Grignard reagents in solution are more complex than the simple formula RMgX suggests. This complexity is particularly relevant to understanding the reactivity of this compound.

Schlenk Equilibrium and Associated Organomagnesium Species in Solution

In ethereal solutions, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium. acs.orgwikipedia.org This equilibrium, first described by Wilhelm Schlenk, involves the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). acs.orgwikipedia.orgebsco.com

2 RMgX ⇌ MgR₂ + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. wikipedia.orgchemeurope.com For instance, in diethyl ether, many Grignard reagents exist as a mixture of these species. libretexts.org The addition of a coordinating solvent like dioxane can shift the equilibrium to the right by precipitating the magnesium dihalide. wikipedia.orgchemeurope.com The various species present in the Schlenk equilibrium can exhibit different reactivities, adding a layer of complexity to Grignard reactions. nih.gov Furthermore, these species can form dimers and higher oligomers, especially at higher concentrations. wikipedia.orgchemeurope.com

Ligand Coordination in Ethereal Solvents

The magnesium center in Grignard reagents is typically coordinated by solvent molecules, most commonly from ethereal solvents like diethyl ether or tetrahydrofuran (THF). wikipedia.orgwikipedia.org This coordination is crucial for the stability and solubility of the Grignard reagent. The magnesium atom in the RMgX species is generally tetrahedrally coordinated, binding to the organic group, the halogen, and two solvent molecules. wikipedia.orgwikipedia.org

Properties

IUPAC Name |

magnesium;2-methanidylprop-1-ene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBBKPRFPDSTNT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5674-01-1 | |

| Record name | 2-Methylallylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylallylmagnesium Chloride

Direct Synthesis from Organic Halides

The most conventional and widely practiced method for preparing 2-methylallylmagnesium chloride is the direct oxidative addition of magnesium metal to 2-methylallyl chloride. This process is a cornerstone of organometallic chemistry, representing a classic Grignard reaction.

Reaction of 2-Methylallyl Chloride with Magnesium Metal

The synthesis is typically initiated by reacting 2-methylallyl chloride (also known as methallyl chloride) with magnesium turnings. youtube.com This exothermic reaction involves the insertion of the magnesium atom into the carbon-chlorine bond of the halide. researchgate.net The process is conducted under an inert atmosphere, such as nitrogen, to prevent the highly reactive Grignard reagent from being destroyed by atmospheric oxygen or moisture. youtube.com In a typical laboratory procedure, 2-methylallyl chloride is added dropwise to a stirred suspension of magnesium turnings in an appropriate anhydrous ether solvent. youtube.com The reaction mixture often turns into a gray, heterogeneous slurry as the Grignard reagent forms. youtube.com

Optimization of Magnesium Activation and Purity

A critical factor for a successful and timely Grignard reaction is the activation of the magnesium metal. Magnesium is naturally coated with a passivating layer of magnesium oxide, which inhibits its reaction with the organic halide. unl.edu Several methods have been developed to disrupt this layer and expose the reactive metal surface.

Common chemical activation techniques include the addition of a small amount of an activating agent. Iodine is frequently used; it can be added as a crystal to the magnesium, and heating can sublime the iodine, allowing it to react with and etch the metal surface. researchgate.net Another common activator is 1,2-dibromoethane, which reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide, a process that can be visually monitored by the bubbling. researchgate.net The use of preformed Grignard reagent can also serve as an initiator. researchgate.net

Mechanical methods are also effective. These can include crushing the magnesium pieces in situ, vigorous stirring, or using ultrasound (sonication) to break the oxide layer. researchgate.net For large-scale or challenging syntheses, highly reactive magnesium, such as Rieke magnesium, can be employed. This form of magnesium is prepared by the reduction of magnesium chloride with an alkali metal like lithium or potassium, resulting in a fine, dark gray or black powder with a high surface area and reactivity. thieme-connect.denih.gov

Table 1: Common Methods for Magnesium Activation

| Activation Method | Activating Agent/Procedure | Description |

|---|---|---|

| Chemical | Iodine (I₂) | A small crystal is added to the magnesium. It reacts with the surface to remove the oxide layer. researchgate.net |

| Chemical | 1,2-Dibromoethane | Reacts with Mg to produce innocuous side-products and expose fresh metal surface. researchgate.net |

| Chemical | Diisobutylaluminum hydride (DIBAH) | A powerful activator that also helps to dry the reaction mixture, allowing for reliable initiation at lower temperatures. |

| Mechanical | Stirring/Crushing/Sonication | Physical disruption of the passivating MgO layer to expose the underlying reactive magnesium. researchgate.net |

| Reactive Mg | Rieke Magnesium | A highly reactive magnesium powder generated by reducing MgCl₂ with an alkali metal, bypassing the need for traditional activation. thieme-connect.denih.gov |

Influence of Solvent Systems (e.g., Diethyl Ether, Tetrahydrofuran) on Reaction Yield and Selectivity

The choice of solvent is crucial in the synthesis of Grignard reagents as it must solvate and stabilize the organomagnesium compound. Ethereal solvents are standard due to the ability of their oxygen lone pairs to coordinate with the magnesium center. researcher.life

Diethyl ether (Et₂O) is a traditional solvent for Grignard synthesis. Its low boiling point (34.6 °C) can be advantageous for controlling exothermic reactions but may also lead to challenges in maintaining reflux for less reactive halides. sigmaaldrich.com For the synthesis of this compound, anhydrous diethyl ether has been used effectively, often with the reaction conducted at 0°C to manage its exothermicity. youtube.com

Tetrahydrofuran (B95107) (THF) is another widely used solvent. nih.govchemrxiv.org With a higher boiling point (66 °C) than diethyl ether, THF allows for reactions to be conducted at higher temperatures, which can be beneficial for initiating the reaction with more stubborn halides. Its structure allows it to effectively solvate and stabilize the Grignard reagent, sometimes leading to higher yields. researcher.life However, in some cases, particularly with allylic halides, the use of THF can promote side reactions like Wurtz-type homocoupling, where two organic halide molecules couple to form a dimer (in this case, 2,5-dimethyl-1,5-hexadiene). unl.edu

The selection between diethyl ether and THF often depends on the specific reaction conditions and the reactivity of the halide. In some studies, continuous production processes have shown that THF can be used to achieve high conversion and selectivity for this compound. orgsyn.org

Table 2: Comparison of Common Solvents for this compound Synthesis

| Solvent | Boiling Point (°C) | Key Characteristics & Observations |

|---|---|---|

| Diethyl Ether (Et₂O) | 34.6 | Traditional solvent; low boiling point helps control exotherms but can be volatile. youtube.comsigmaaldrich.com |

| Tetrahydrofuran (THF) | 66.0 | Higher boiling point allows for higher reaction temperatures; excellent solvating properties. nih.govchemrxiv.org May increase the risk of Wurtz coupling side reactions. unl.edu |

| 2-Methyl-THF | 80.0 | Considered a greener alternative to THF; not water-miscible, simplifying workup and solvent recovery. sigmaaldrich.com |

Alternative Preparative Routes

While direct synthesis is most common, alternative methods have been developed to address issues like poor reactivity or to achieve specific outcomes.

Magnesium Slurry Techniques

To overcome the initiation difficulties associated with standard magnesium turnings, highly reactive magnesium slurries can be utilized. These slurries consist of fine, activated magnesium powder suspended in a solvent. One prominent method involves the chemical reduction of anhydrous magnesium chloride (MgCl₂) with a stoichiometric amount of an alkali metal, such as lithium or potassium, in THF. thieme-connect.de The process often uses an electron carrier like naphthalene. thieme-connect.de This produces a fine, black or dark-gray powder of highly reactive magnesium that can form Grignard reagents from organic halides under much milder conditions, sometimes at temperatures as low as -78°C. This technique is particularly useful for preparing Grignard reagents from less reactive halides or for syntheses where low temperatures are required to prevent side reactions.

Conversion from Organopotassium Species

The formation of Grignard reagents via transmetalation from an organopotassium compound to a magnesium halide is a less common but viable route. This method would involve the prior synthesis of 2-methylallylpotassium, which is then reacted with a magnesium halide salt like magnesium chloride (MgCl₂). The thermodynamic driving force for this reaction is the formation of a more stable organometallic species and the precipitation of a salt like potassium chloride (KCl). While this specific transmetalation for this compound is not extensively documented in the reviewed literature, the general principle of transmetalation is a known strategy in organometallic synthesis.

Fundamental Reactivity and Mechanistic Investigations

Nucleophilic Addition Reactions

The primary mode of reactivity for 2-methylallylmagnesium chloride involves the nucleophilic addition of the 2-methylallyl group to various electrophilic centers, particularly polarized multiple bonds. masterorganicchemistry.com

The addition of this compound to carbonyl compounds is a cornerstone of its synthetic utility, leading to the formation of homoallylic alcohols. nih.gov The reaction proceeds via nucleophilic attack of the γ-carbon of the 2-methylallyl group on the electrophilic carbonyl carbon. ksu.edu.salibretexts.org

The general mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by the intramolecular delivery of the 2-methylallyl group to the carbonyl carbon through a six-membered cyclic transition state. Subsequent hydrolysis of the resulting magnesium alkoxide affords the corresponding tertiary alcohol. libretexts.org

The reactivity of carbonyl compounds towards Grignard reagents follows the general order: aldehydes > ketones > esters > lactones. ksu.edu.sa Aldehydes and ketones readily react to produce secondary and tertiary alcohols, respectively. libretexts.org

Esters and lactones undergo a double addition of the Grignard reagent. The initial addition leads to the formation of a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol. libretexts.org

Table 1: Reaction of this compound with Carbonyl Compounds

| Carbonyl Substrate | Intermediate Product | Final Product (after hydrolysis) |

| Aldehyde (RCHO) | Magnesium alkoxide of a secondary alcohol | Secondary homoallylic alcohol |

| Ketone (R₂CO) | Magnesium alkoxide of a tertiary alcohol | Tertiary homoallylic alcohol |

| Ester (RCOOR') | Ketone | Tertiary homoallylic alcohol |

| Lactone | Keto-alkoxide | Diol (containing a tertiary alcohol) |

This table provides a generalized summary of the products formed from the reaction of this compound with different carbonyl functional groups.

Research has shown that the stereoselectivity of these additions can be influenced by factors such as the solvent and the presence of chelating groups on the substrate. nih.gov For instance, reactions in non-complexing solvents like dichloromethane (B109758) (CH₂Cl₂) can exhibit higher diastereoselectivity compared to those in ethereal solvents like tetrahydrofuran (B95107) (THF). nih.gov

This compound adds to the electrophilic carbon of nitriles. researchgate.net The initial addition across the carbon-nitrogen triple bond forms an imine anion after hydrolysis of the intermediate magnesium salt. libretexts.org This imine can be further hydrolyzed under acidic conditions to yield a ketone. vaia.com The reaction essentially converts the nitrile group into a carbonyl group with the addition of the 2-methylallyl moiety.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, leading to a magnesium salt of an imine. libretexts.org Acidic workup then hydrolyzes this intermediate to the corresponding ketone.

Table 2: Reaction of this compound with Nitriles

| Substrate | Intermediate (after initial addition) | Final Product (after hydrolysis) |

| Nitrile (R-C≡N) | Imine anion complex | Ketone (R-CO-CH₂-C(CH₃)=CH₂) |

This table outlines the transformation of a nitrile to a ketone using this compound.

It is important to note that the presence of acidic α-hydrogens in the nitrile can lead to side reactions, such as deprotonation by the Grignard reagent. sciencemadness.org

Similar to carbonyl compounds, imines possess a polarized carbon-nitrogen double bond, making the carbon atom electrophilic and susceptible to nucleophilic attack by this compound. researchgate.net The addition reaction across the C=N bond results in the formation of a new carbon-carbon bond and, after hydrolysis, yields an amine. nih.gov

The reaction with aza-aromatic compounds, such as pyridines and quinolines, typically involves nucleophilic addition to the carbon atom of the C=N bond within the aromatic ring. This disrupts the aromaticity and, after a rearomatization step (often involving oxidation or elimination), can lead to the introduction of the 2-methylallyl group onto the ring. researchgate.net

The reaction of Grignard reagents with nitro compounds can be complex. researchgate.net The primary interaction often involves the reduction of the nitro group rather than a simple addition to the nitrogen or oxygen atoms. nowgonggirlscollege.co.incommonorganicchemistry.com The outcome is highly dependent on the reaction conditions and the specific nature of the nitro compound (aliphatic vs. aromatic). nowgonggirlscollege.co.inresearchgate.net For aliphatic nitro compounds, the reaction can lead to the formation of nitronate salts, which upon hydrolysis can yield aldehydes or ketones. In some cases, complete reduction to an amine can occur. nowgonggirlscollege.co.in

The addition of this compound to α,β-epoxyimines is a notable reaction that demonstrates high diastereoselectivity. researchgate.net The regioselectivity of the attack, whether at the α or β position of the epoxide, and the facial selectivity can be controlled by the use of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). This allows for the synthesis of specific stereoisomers of the resulting amino alcohols. researchgate.net

Substitution and Displacement Reactions on Halogenated Substrates

This compound can participate in substitution reactions with halogenated substrates, particularly with reactive alkyl halides. researchgate.net This reaction, a form of the Wurtz coupling, involves the nucleophilic displacement of a halide ion by the 2-methylallyl group, leading to the formation of a new carbon-carbon bond. The reactivity of the halide leaving group generally follows the order I > Br > Cl > F. This method provides a direct route for the allylation of organic molecules.

Electron Transfer Mechanisms in Reactions

The question of whether Grignard reactions proceed via a two-electron polar mechanism or a single-electron transfer (SET) pathway has been a topic of extensive research. For many Grignard reagents, particularly when reacting with sterically hindered ketones or substrates with low reduction potentials, the SET mechanism is considered a viable pathway. This process involves the transfer of a single electron from the Grignard reagent to the electrophile, generating a radical ion pair that subsequently collapses to form the product.

However, in the case of allylic Grignard reagents, including this compound, evidence for the prevalence of SET mechanisms is scarce. Studies have shown that even when reacting with substrates that are highly susceptible to electron transfer, such as electron-deficient pentafluorophenyl ketones, allylmagnesium chloride does not appear to react via a SET pathway. This suggests that for most reactions involving this compound and carbonyl compounds, a polar, two-electron mechanism is the more likely route. The high reactivity of allylmagnesium reagents often leads to reaction rates that approach the diffusion limit, which can sometimes complicate mechanistic analysis. Nevertheless, the general consensus points away from a significant contribution of single-electron transfer in the productive formation of addition products.

Mechanistic Pathways of Nucleophilic Attack (e.g., Umpolung)

The primary mode of reactivity for this compound is as a nucleophile, where the carbon atom bonded to magnesium carries a partial negative charge. This nucleophilic carbon readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.

Computational and experimental studies on the addition of allylmagnesium reagents to carbonyl compounds suggest a concerted, six-membered-ring transition state. nih.gov This proposed mechanism is distinct from that of non-allylic Grignard reagents and helps to explain the unique reactivity and stereoselectivity often observed with this class of compounds. In this transition state, the magnesium atom coordinates with the carbonyl oxygen, while the allylic group arranges itself to allow for the simultaneous formation of the new carbon-carbon bond and the breaking of the carbon-oxygen pi bond. This concerted process avoids the formation of a discrete carbocation or carbanion intermediate.

The high reactivity of allylmagnesium reagents like this compound can, however, lead to a decrease in stereoselectivity in certain reactions. When the rate of nucleophilic attack approaches the rate of diffusion, the stereochemical outcome may be determined by the initial encounter of the reactants rather than by the energetic differences in the transition states of bond formation. nih.gov

Applications in Complex Organic Synthesis

Contributions to Total Synthesis of Natural Products and Analogues

The introduction of the methallyl group is a key step in the synthesis of numerous complex natural products, where it can serve as a versatile handle for subsequent chemical modifications.

A notable application of 2-methylallylmagnesium chloride is in the total synthesis of the brominated sesquiterpenoid (-)-aplysin. sigmaaldrich.comottokemi.comsigmaaldrich.comsigmaaldrich.com Sesquiterpenoids are a large class of natural products built from three isoprene (B109036) units, and many possess significant biological activity. In a synthetic route to (-)-aplysin, this compound is used to introduce the final carbon framework onto a key intermediate. This strategic Grignard addition reaction showcases the reagent's utility in the late-stage construction of a complex natural product skeleton.

The methallyl group installed by this compound is a valuable precursor for constructing more complex cyclic systems. The terminal double bond can participate in a wide array of chemical transformations, including olefin metathesis, ozonolysis, epoxidation, and radical cyclization, making it a strategic linchpin in the synthesis of polycyclic and macrocyclic structures.

A well-documented example involves a highly efficient method for the benzoannelation of ketones, which creates polycyclic aromatic systems. orgsyn.org In this procedure, this compound reacts with a cyclic ketone. The resulting tertiary alcohol is not isolated but is subjected to acidic conditions, which induces a cyclization and aromatization sequence to yield a fused aromatic ring system. orgsyn.org This powerful transformation demonstrates how the reagent facilitates the rapid construction of complex polycyclic frameworks from simpler cyclic precursors. While direct examples in the synthesis of macrocyclic lactones or concavine analogues are specific to particular synthetic routes, the versatility of the introduced methallyl group makes it an ideal building block for such targets.

Applications in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., Penicillide (B1663092) Analogues, Aphanorphine)

This compound, a prominent Grignard reagent, serves as a crucial building block in the total synthesis of various natural products and pharmacologically important scaffolds. Its utility is particularly highlighted in the construction of complex stereocenters and the introduction of the isobutenyl moiety, which is a common structural motif in numerous biologically active compounds.

While direct literature on the use of this compound in the synthesis of penicillide analogues is not extensively documented, its application in the synthesis of similarly complex polyketides, such as penicyclone A, demonstrates its potential in this area. The synthesis of penicyclone A, a marine-derived polyketide with antimicrobial properties, features a key diastereoselective double Grignard reaction to construct a chiral tertiary alcohol intermediate. nih.gov This strategic use of a Grignard reagent underscores its importance in building the core structure of complex natural products, a role that can be extrapolated to the synthesis of penicillide analogues.

A more direct application of Grignard reagents in the synthesis of a pharmacologically relevant scaffold is found in the total synthesis of aphanorphine. organic-chemistry.orgthieme.de Aphanorphine is a tricyclic benzazepine alkaloid with structural similarities to morphine and other analgesic compounds. thieme.ded-nb.info In one of the reported synthetic routes, a Grignard reagent is employed in a crucial early step to stereoselectively attack an imine, thereby establishing a key amine stereocenter. organic-chemistry.org This reaction is fundamental for setting the absolute configuration of the molecule, which is critical for its biological activity. Although the specific Grignard reagent used in this particular synthesis was not this compound, the principle of using a Grignard addition to a C=N bond to create a chiral amine is a well-established and powerful tool in alkaloid synthesis.

The versatility of this compound is further demonstrated by its documented use in the synthesis of other natural products, including (−)-aplysin and acutumine. scientificlabs.co.uksigmaaldrich.com These examples solidify the role of this Grignard reagent as a valuable tool for synthetic chemists engaged in the construction of complex and biologically active molecules.

Derivatization of Unique Carbon Scaffolds (e.g., Fullerenes)

The unique electronic and structural properties of fullerenes, such as C60, have made them attractive targets for chemical functionalization. The derivatization of these carbon scaffolds is essential for tuning their properties and for their application in materials science, medicine, and electronics. Grignard reagents, including by extension this compound, represent a powerful class of nucleophiles for the covalent modification of the fullerene cage.

The addition of Grignard reagents to fullerenes typically proceeds via nucleophilic attack on one of the 6,6-double bonds of the fullerene core. This initial addition can be followed by further reactions, leading to the formation of a variety of adducts. The reaction conditions, including the solvent, temperature, and the nature of the Grignard reagent, can influence the regioselectivity and the degree of functionalization.

While specific studies detailing the reaction of this compound with fullerenes are not prevalent in the surveyed literature, the general reactivity of Grignard reagents with fullerenes is well-established. For instance, the addition of other alkyl and aryl Grignard reagents has been shown to yield a range of fullerene derivatives. These reactions often require careful control to achieve mono-addition and avoid the formation of complex mixtures of poly-adducts.

The functionalization of fullerenes with allylic groups, such as the 2-methylallyl group, would introduce a reactive handle onto the fullerene surface. This appended allyl group could then be further elaborated through a variety of subsequent chemical transformations, such as olefin metathesis, epoxidation, or dihydroxylation, opening up avenues for the creation of novel fullerene-based materials with tailored properties.

The table below summarizes the types of fullerene derivatization that have been achieved using methodologies analogous to Grignard additions, highlighting the potential for the use of this compound in this field.

| Derivatization Method | Reagent Type | Resulting Adduct | Potential Application |

| Bingel-Hirsch Reaction | Malonates | Methanofullerenes | Photovoltaics, Biological applications |

| Prato Reaction | Azomethine ylides | Fulleropyrrolidines | Drug delivery, Photosensitizers |

| Grignard Reagent Addition | Alkyl/Arylmagnesium halides | Alkylated/Arylated fullerenes | Organic electronics, Materials science |

Given the established reactivity of Grignard reagents with fullerenes, it is highly probable that this compound would react in a similar fashion, providing a route to 2-methylallyl-functionalized fullerenes. Such adducts would be valuable precursors for the synthesis of more complex fullerene derivatives with potential applications in a range of scientific and technological fields.

Transition Metal Catalyzed Transformations

Cross-Coupling Reactions Involving 2-Methylallylmagnesium Chloride as a Nucleophile

As a potent nucleophile, this compound readily participates in cross-coupling reactions with various organic electrophiles. The utility of this process is significantly enhanced by catalysts based on iron, palladium, nickel, and copper, which often dictate the reaction's efficiency, regioselectivity (favoring either the branched or linear product), and stereoselectivity.

Iron-Catalyzed Coupling Processes

Iron, being an abundant, cost-effective, and environmentally benign metal, has emerged as a compelling catalyst for cross-coupling reactions. nih.gov Iron-catalyzed processes can effectively couple alkyl Grignard reagents with aryl and alkyl halides. nih.govmpg.dempg.de The general mechanism is often proposed to involve an Fe(I)-Fe(III) catalytic cycle. However, a significant challenge in these reactions is the potential for over-reduction of the iron catalyst by the highly reactive Grignard reagent, which can lead to the precipitation of inactive iron(0) and diminish catalytic efficiency. nih.gov

The reaction pathway is thought to commence with the reduction of a pre-catalyst like Fe(acac)₃ to a catalytically active low-valent iron species. This species then undergoes oxidative addition with an organic halide. Subsequent transmetalation with the Grignard reagent, such as this compound, forms an organoiron(III) intermediate, which then undergoes reductive elimination to yield the cross-coupled product and regenerate the active iron catalyst. nih.gov The chemoselectivity of these reactions is noteworthy; for instance, iron catalysts can facilitate the coupling of alkyl Grignards with aryl chlorides while leaving more sensitive functional groups like sulfonate esters intact. nih.gov The choice of ligands and reaction conditions, such as the slow addition of the Grignard reagent, is critical to stabilize the catalyst and prevent side reactions like homocoupling. nih.gova-star.edu.sg

Palladium-Catalyzed Coupling Processes

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application to allylic substitutions with nucleophiles like this compound is well-established. The archetypal Tsuji-Trost reaction involves the oxidative addition of a Pd(0) complex to an allylic electrophile (e.g., an allylic acetate (B1210297) or halide) to form a cationic (η³-allyl)palladium(II) intermediate. The nucleophile then attacks this intermediate, typically at one of the terminal carbons of the allyl moiety, followed by regeneration of the Pd(0) catalyst. mdpi.com

Nickel-Catalyzed Coupling Processes

Nickel catalysts offer a powerful and cost-effective alternative to palladium for various cross-coupling reactions, particularly for forging C(sp³)–C(sp³) bonds. nih.govscispace.com Nickel is highly effective in coupling alkyl Grignard reagents with unactivated alkyl halides and tosylates, which are often challenging substrates for palladium. scispace.combohrium.com A notable feature of many nickel-catalyzed reactions is the involvement of radical intermediates or organonickel species in unconventional oxidation states like Ni(I) and Ni(III). bohrium.comorgsyn.org

One successful strategy for the nickel-catalyzed cross-coupling of alkyl Grignard reagents with alkyl halides involves the use of a diene additive, such as 1,3-butadiene (B125203) or isoprene (B109036). scispace.com The proposed mechanism suggests that the Ni(0) catalyst reacts with the diene to form a bis-π-allyl nickel complex. This complex then reacts with the Grignard reagent to generate an active nickelate species that undergoes oxidative addition with the alkyl halide, followed by reductive elimination to furnish the final product. scispace.com This method has proven effective for coupling both primary and secondary alkyl Grignard reagents with primary alkyl bromides and tosylates, often proceeding under mild conditions. scispace.com The choice of ligand is crucial in nickel catalysis, controlling not only reactivity but also the regioselectivity of the allylic alkylation. organic-chemistry.orgresearchgate.netnih.gov

Table 1: Nickel-Catalyzed Cross-Coupling of n-Decyl Bromide with n-Butylmagnesium Chloride

| Entry | Additive (equiv) | Catalyst (mol%) | Yield (%) |

| 1 | Isoprene (1.0) | NiCl₂ (3) | 92 |

| 2 | None | NiCl₂ (3) | 2 |

| 3 | Isoprene (1.0) | Ni(acac)₂ (3) | 88 |

| 4 | Isoprene (1.0) | Ni(COD)₂ (3) | 85 |

| Data sourced from a study on nickel-catalyzed cross-coupling reactions. scispace.com The reaction was performed with n-decyl bromide and 1.3 equivalents of n-butylmagnesium chloride at 25°C for 3 hours. scispace.com |

Copper-Catalyzed Processes (e.g., Conjugate Additions)

Copper catalysts are uniquely effective in promoting the 1,4-conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds. rsc.orgmdpi.com While highly reactive Grignard reagents often favor direct 1,2-addition to the carbonyl group, the addition of a catalytic amount of a copper(I) salt, such as CuCl or CuBr·SMe₂, selectively redirects the reaction pathway to afford the 1,4-adduct. mdpi.comnih.gov This transformation is a synthetically powerful method for C-C bond formation.

The mechanism is believed to involve the rapid formation of a copper-ate complex from the Grignard reagent, such as a Gilman-type cuprate (B13416276) (R₂CuMgX) or related species. This organocopper intermediate is "softer" than the original Grignard reagent and preferentially attacks the β-carbon of the enone system. The resulting magnesium enolate is then protonated upon aqueous workup to yield the saturated ketone. The use of stable and soluble copper salts like CuBr·SMe₂ or CuCN can improve the reproducibility of these reactions. mdpi.com Furthermore, the development of chiral ligands for copper has enabled highly enantioselective versions of this reaction, allowing for the creation of stereogenic centers with excellent control. nih.govnih.gov

Table 2: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to 2-Cyclohexen-1-one

| Grignard Reagent (RMgX) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| EtMgBr | (R,Sp)-JosiPhos | 95 | 96 |

| EtMgBr | (R,Sp)-TaniaPhos | >98 | 92 |

| n-PrMgCl | (R,Sp)-JosiPhos | 96 | 94 |

| n-BuMgBr | (R,Sp)-JosiPhos | 93 | 92 |

| Data sourced from a study on enantioselective copper-catalyzed conjugate additions. nih.gov Reactions were catalyzed by CuBr·SMe₂ with the specified chiral ferrocenyl diphosphine ligand. |

Ligand Design and its Impact on Catalytic Activity and Selectivity

The ligand coordinated to the transition metal center is not a mere spectator but plays a decisive role in catalysis, profoundly influencing activity, stability, and selectivity. illinois.edu The steric and electronic properties of the ligand can be fine-tuned to control the outcome of reactions involving this compound.

Iron Catalysis : In iron-catalyzed Kumada-type couplings, sterically demanding N-heterocyclic carbene (NHC) ligands, such as SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene), have been shown to provide high yields. a-star.edu.sg The large steric bulk of these ligands is thought to stabilize the catalytically active species and prevent catalyst deactivation pathways like homocoupling. a-star.edu.sg

Palladium Catalysis : For palladium-catalyzed allylic alkylations, the ligand framework is critical for inducing asymmetry. Chiral phosphine (B1218219) ligands, such as the Trost ligand or ferrocenyl-based diphosphines (e.g., JosiPhos, TaniaPhos), create a chiral environment around the metal center, enabling enantioselective attack of the nucleophile on the π-allyl intermediate. thieme-connect.denih.gov The presence of coordinating groups on the ligand can also interact with the Grignard reagent's counter-ion, influencing the reaction's stereochemical course. nih.gov

Nickel Catalysis : Ligand choice is paramount for controlling regioselectivity in nickel-catalyzed allylic substitutions. organic-chemistry.orgnih.gov For example, in the allylation of ketones, different phosphine ligands can selectively direct the reaction to either the more- or less-substituted α-position by modulating the steric environment of the π-allyl-nickel intermediate. researchgate.net Simple monodentate phosphines like PBu₃ can favor the formation of linear products, while bulkier ligands may favor branched isomers. organic-chemistry.org

Copper Catalysis : In copper-catalyzed asymmetric conjugate additions, bidentate phosphine ligands are essential for achieving high enantioselectivity. rsc.orgnih.gov Chiral ferrocenyl diphosphines have proven particularly effective, forming a rigid chiral pocket around the copper center that effectively differentiates the two faces of the prochiral enone substrate during the nucleophilic attack by the copper-ate species. nih.gov

Formation and Characterization of Organometallic Complexes

Understanding the structure and dynamics of the organometallic intermediates formed during a catalytic cycle is key to elucidating reaction mechanisms and improving catalyst design. nih.gov The interaction of this compound with transition metal precursors leads to the formation of allyl-metal complexes, which can be studied using various spectroscopic and analytical techniques.

Palladium Complexes : The reaction of a palladium(II) source with allylic chlorides in the presence of phosphine ligands and additional chloride ions (as from the Grignard reagent) can generate neutral, square-planar η¹-allyl-Pd(II) complexes, such as η¹-allyl-PdCl(PAr₃)₂. normalesup.org These species exist in a dynamic equilibrium with their η³-allyl counterparts. They can be characterized by NMR spectroscopy. In the ¹H NMR spectrum, η¹-allyl ligands show distinct signals compared to the more common η³-allyl ligands, often featuring a characteristic quintet for the central proton and a doublet for the four terminal protons, which become equivalent due to rapid dynamic exchange. normalesup.org

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for [Ni(Me₂Im)(η³-2-methylallyl)(Cl)]

| Proton | Chemical Shift (ppm) |

| Hₐ (syn) | 2.05 |

| Hₑ (anti) | 3.23 |

| Hբ (methyl) | 1.83 |

| Data sourced from a study on NHC nickel allyl halide complexes in C₆D₆. researchgate.net |

The isolation and characterization of these transient or stable organometallic species are crucial, providing direct evidence for proposed intermediates and offering insights into the steric and electronic factors that govern the catalytic transformation.

Synthesis of Palladium and Nickel Allyl Complexes

The synthesis of palladium and nickel allyl complexes often involves the reaction of a suitable metal precursor with an allylating agent like this compound. A common method for preparing neutral (η³-allyl)palladium and nickel halide complexes involves the reaction of the corresponding metal halide dimer with the Grignard reagent. For instance, the dimeric complex [Pd(η³-C₃H₅)Cl]₂ can react with appropriate ligands to form monomeric palladium allyl complexes. mdpi.com Similarly, neutral allylnickel complexes with the general formula [Ni(η³-C₃H₅)(Im)Br] (where Im is an N-heterocyclic carbene) are synthesized from the reaction of the [Ni(η³-C₃H₅)Br]₂ dimer with the corresponding free N-heterocyclic carbene. researchgate.net

In a typical synthesis, the transition metal complex, such as a palladium(II) or nickel(II) halide, is treated with this compound. The Grignard reagent acts as an allylating agent, transferring the 2-methylallyl group to the metal center and displacing a halide ligand. The resulting complexes, often of the type [(η³-2-methylallyl)M(L)ₓCl] (where M = Pd or Ni, and L represents other ligands), are key intermediates in various catalytic reactions. The formation of these complexes is a crucial step that activates the allyl group for subsequent transformations. uni-konstanz.de

For example, the reaction of (NBu₄)₂[Pd₂(μ-Br)₂Br₄] with a Grignard reagent like BrMgC₆F₅ can lead to the formation of anionic phenyl palladium complexes. uni-konstanz.de While this specific example uses a different Grignard reagent, the principle of transmetalation from the Grignard reagent to the transition metal center is analogous to the synthesis of 2-methylallyl complexes. The general approach for synthesizing neutral pentahalophenyl complexes [ArXBrPdL₂] involves the reaction of a ligand with an anionic dimer, which is accessible from a palladium precursor and a Grignard reagent. uni-konstanz.de

The synthesis of cationic allyl complexes is also a well-established route. These are typically prepared from the neutral dimeric allyl halide complexes by abstracting the halide with a silver or thallium salt in the presence of a suitable ligand. uni-konstanz.de

Structural Analysis of Metal-Allyl Bonding Modes (η¹ vs. η³)

The 2-methylallyl ligand can coordinate to a transition metal center in two primary modes: as a monohapto (η¹) or a trihapto (η³) ligand. lkouniv.ac.in In the η¹-allyl mode, the ligand is bound to the metal through a single carbon atom, behaving as a 1-electron X-type ligand, similar to a methyl group. lkouniv.ac.in In contrast, the η³-allyl mode involves the coordination of all three carbon atoms of the allyl fragment to the metal center, acting as a 3-electron LX-type ligand. lkouniv.ac.in The bonding mode adopted is crucial as it dictates the reactivity of the complex.

The interconversion between η¹ and η³ coordination is a dynamic process that can influence the outcome of catalytic reactions. lkouniv.ac.in This haptotropic shift is a key step in many catalytic cycles involving allylmetal intermediates.

Structural Features of η³-Allyl Complexes:

Planar Cant: The plane of the η³-allyl ligand is typically canted at an angle (usually 5-10°) with respect to the coordination plane of the metal. This tilt enhances the overlap between the allyl's π-orbitals and the metal's d-orbitals. lkouniv.ac.in

Twisting of Terminal CH₂ Groups: The terminal methylene (B1212753) groups of the allyl ligand often twist, rotating the anti hydrogens away from the metal and the syn hydrogens towards it. This rotation improves the orbital overlap for a stronger metal-ligand bond. lkouniv.ac.in

Substituent Effects: The presence of a methyl group on the central carbon of the allyl ligand, as in the 2-methylallyl group, can influence the stability of different isomeric forms of the complex. For instance, in [CpMo(CO)₂(η³-2-Me-allyl)], the endo rotamer is more stable than the exo conformer, a preference attributed to steric interactions between the 2-methylallyl and cyclopentadienyl (B1206354) ligands. core.ac.uk This steric hindrance favors the endo form in other complexes with substituents on the central allyl carbon as well. core.ac.ukreading.ac.uk

The choice between η¹ and η³ bonding is influenced by several factors, including the nature of the metal, the other ligands present in the coordination sphere, and the reaction conditions. For example, in d⁸ five-coordinate allyl complexes of cobalt, rhodium, and iridium, density functional theory (DFT) calculations have shown that only the exo η³-structures correspond to energy minima, as they maximize the metal(d)-to-allyl(π*) back-bonding. researchgate.net

Interactive Table: Comparison of η¹ and η³ Bonding Modes

| Feature | η¹-Allyl | η³-Allyl |

| Hapticity | Monohapto | Trihapto |

| Electron Donation | 1 electron (X-type) | 3 electrons (LX-type) |

| Bonding | σ-bond from one carbon | π-system donation from three carbons |

| Dynamic Behavior | Can isomerize to η³ form | Can undergo syn-anti exchange, often via an η¹ intermediate |

Mechanistic Studies of Catalyzed Reactions

Understanding the mechanisms of transition metal-catalyzed reactions involving this compound is essential for optimizing reaction conditions and developing new synthetic methodologies.

Catalytic Cycles and Rate-Determining Steps

Catalytic reactions involving Grignard reagents and transition metals generally proceed through a series of elementary steps that form a catalytic cycle. numberanalytics.com A generalized cycle for a cross-coupling reaction typically includes:

Oxidative Addition: The active transition metal catalyst reacts with an organic halide, leading to the formation of a metal-alkyl or metal-aryl complex. numberanalytics.com

Transmetalation: The organometallic complex formed in the previous step undergoes transmetalation with the Grignard reagent (in this case, this compound). This step transfers the 2-methylallyl group to the transition metal center. numberanalytics.com

Reductive Elimination: The resulting diorganometal complex undergoes reductive elimination, forming the new carbon-carbon bond of the product and regenerating the active catalyst. numberanalytics.com

Role of Halide Ions in Transition Metal Catalysis

Halide ions, originating from the Grignard reagent (chloride in this compound) and the metal precursor, can play a significant role in transition metal catalysis. The nature of the halide can influence the solubility, stability, and reactivity of the catalytic species.

In the context of Grignard reagents, the halide is an integral part of the reagent's structure, which often exists as complex aggregates in solution, such as dimers and tetramers. quora.com The identity of the halide can affect the position of the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂), which in turn influences the nucleophilicity of the organomagnesium species. quora.com

In the catalytic cycle, halide ions can be part of the coordination sphere of the transition metal catalyst. The coordination and dissociation of halide ligands can open up coordination sites on the metal, facilitating key steps like oxidative addition and transmetalation. The electronic and steric properties of the halide ligand can modulate the reactivity of the metal center. For example, in neutral allylnickel complexes of the type [Ni(η³-C₃H₅)(Im)X] (where X is a halide), the bulkiness of the halogen, along with the N-substituents on the N-heterocyclic carbene ligand, influences the geometry at the nickel atom. researchgate.net

Computational and Spectroscopic Characterization

Spectroscopic Elucidation of Structure and Dynamics

Spectroscopic methods are indispensable for characterizing 2-Methylallylmagnesium chloride, offering insights into its atomic connectivity, functional groups, and dynamic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in solution. The spectra, however, are often complicated by the compound's dynamic nature. Like other allylic Grignard reagents, this compound undergoes rapid fluxional processes, primarily through a nih.govwikipedia.org-suprafacial rearrangement where the magnesium halide moiety shifts between the two terminal carbons of the allyl group. This exchange is typically fast on the NMR timescale at room temperature, leading to time-averaged spectra. scribd.comcaltech.edu

¹H NMR Spectroscopy: In a hypothetical scenario where the fluxional process is slow, one would expect distinct signals for the terminal vinyl protons, the methylene (B1212753) protons adjacent to the magnesium, and the methyl protons. However, due to the rapid exchange, the terminal methylene groups become equivalent. The resulting ¹H NMR spectrum typically shows simplified patterns. For instance, studies on similar allylic Grignard reagents have shown that the protons on the terminal carbons give rise to a single, averaged signal. caltech.edu The chemical shifts are influenced by the solvent, concentration, and the presence of the Schlenk equilibrium, which involves the disproportionation of the Grignard reagent into dialkylmagnesium and magnesium halide species.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is also simplified by the fluxional behavior. The two terminal carbons of the allyl fragment become chemically equivalent, resulting in a single resonance. The quaternary carbon and the methyl carbon would also be observable. The chemical shifts in ¹³C NMR are generally found in specific regions: alkanes (0-40 ppm), allylic carbons (40-60 ppm), and vinyl carbons (100-150 ppm). oregonstate.eduwisc.edu

Fluxional Studies: The dynamic nature of allylic Grignard reagents has been a subject of interest. scribd.comcaltech.edu Variable-temperature NMR studies can be employed to study these fluxional processes. At low temperatures, the rate of the magnesotropic shift can be slowed down, potentially allowing for the observation of the distinct signals of the non-equivalent terminal carbons and protons. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into the time-averaged signals observed at room temperature. scribd.com This behavior is characteristic of dynamic chemical exchange. numberanalytics.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (in THF)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH₂ (terminal, averaged) | ~ 4.8 - 5.0 | Multiplet | Averaged signal due to fluxional behavior. |

| CH₂ (adjacent to Mg, averaged) | ~ 2.0 - 2.5 | Singlet or broad singlet | Averaged signal due to fluxional behavior. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (in THF)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C (terminal, averaged) | ~ 100 - 110 | Averaged signal due to fluxional behavior. |

| C (quaternary) | ~ 145 - 155 | |

| C (methylene, averaged) | ~ 50 - 60 | Averaged signal due to fluxional behavior. |

Note: The chemical shift values are estimates based on related structures and are highly dependent on experimental conditions.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by vibrations associated with the carbon-carbon double bond and the carbon-hydrogen bonds. The characteristic C=C stretching vibration is expected in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations for the sp²-hybridized carbons of the vinyl group typically appear above 3000 cm⁻¹, while those for the sp³-hybridized carbons of the methylene and methyl groups are found just below 3000 cm⁻¹. The interaction with magnesium can influence the exact position and intensity of these bands.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=C | Stretch | 1640 - 1680 |

| =C-H | Stretch | 3000 - 3100 |

| -C-H (sp³) | Stretch | 2850 - 3000 |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 114.86 g/mol . scbt.comottokemi.comsigmaaldrich.com In a mass spectrum, the molecular ion peak [C₄H₇MgCl]⁺ might be observed, although it can be weak due to the reactive nature of the compound. The isotopic pattern of magnesium (²⁴Mg, ²⁵Mg, ²⁶Mg) and chlorine (³⁵Cl, ³⁷Cl) would lead to a characteristic cluster of peaks for the molecular ion and chlorine-containing fragments.

Common fragmentation pathways would likely involve the loss of the magnesium chloride moiety to give the 2-methylallyl cation, or the loss of a methyl group.

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the relevant electronic transitions would be the π → π* transitions of the carbon-carbon double bond. These transitions for isolated alkenes typically occur in the far UV region, below 200 nm. The conjugation with the carbon-magnesium bond might shift this absorption to a slightly longer wavelength. However, detailed UV-Vis studies on this specific Grignard reagent are not extensively documented in the literature.

X-ray Crystallography of Derived Organometallic Complexes

Obtaining single crystals of this compound suitable for X-ray diffraction is challenging due to its high reactivity and the complexities of the Schlenk equilibrium in solution. wikipedia.org However, the structures of organometallic complexes formed by the reaction of this compound with other metals can be determined by X-ray crystallography. grafiati.com These studies provide definitive information about the coordination of the 2-methylallyl ligand to the metal center, including bond lengths and angles. For instance, the 2-methylallyl ligand can coordinate to a metal in an η¹ (sigma-bonded) or η³ (pi-bonded) fashion. wikipedia.org The analysis of such crystal structures offers valuable indirect evidence for the structural properties of the parent Grignard reagent.

Computational Chemistry Approaches

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating the structure, energetics, and reactivity of Grignard reagents. nih.gov Computational studies on allylic Grignard reagents have provided insights into the mechanism of the fluxional process, suggesting a low-energy barrier for the magnesotropic rearrangement. wikipedia.org These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data. Furthermore, computational models can explore the role of solvent molecules in the structure and reactivity of the Grignard reagent, helping to understand the complex solution-phase behavior. rsc.org

Density Functional Theory (DFT) for Mechanistic Insights and Selectivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of Grignard reactions, and its principles are applicable to understanding the behavior of this compound. rsc.orgacs.org Although specific DFT studies exclusively targeting this compound are not extensively documented in publicly available literature, the wealth of research on analogous Grignard reagents provides a robust framework for predicting its reactivity and selectivity.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving Grignard reagents. rsc.org This allows for the identification of reaction intermediates and transition states, thereby offering a detailed picture of the reaction pathway. For instance, in the formation of Grignard reagents, DFT studies have shed light on the dissociation of the organic halide and the subsequent ionic nature of the reaction. rsc.org

In the context of the reactivity of this compound, DFT can be employed to investigate the well-known Schlenk equilibrium, which governs the distribution of species in solution, such as the parent Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂). acs.org The nature of the solvent, typically an ether like tetrahydrofuran (B95107) (THF), plays a critical role in this equilibrium, and DFT calculations incorporating solvent effects can provide quantitative insights into the relative stability and reactivity of these different magnesium species. acs.orgacs.org

Furthermore, DFT is crucial for predicting the stereoselectivity of the addition of this compound to carbonyl compounds. Allylic Grignard reagents are known to react through a six-membered ring transition state. nih.gov DFT calculations can model the geometry and energy of these transition states, helping to explain the observed diastereoselectivity. The presence of the methyl group on the allyl moiety of this compound introduces an additional stereocenter that can influence the facial selectivity of the addition to prochiral carbonyls. By comparing the energies of the different possible transition state structures, the preferred reaction pathway and the major product isomer can be predicted.

Recent computational work has highlighted that for some Grignard reactions, multiple pathways involving different forms of the Grignard reagent may occur in parallel with similar activation energies. acs.org DFT studies can help to dissect these competing pathways and understand how factors such as the substrate and reaction conditions influence the outcome. The table below summarizes key parameters that can be obtained from DFT calculations on Grignard reactions.

| DFT-Calculable Parameter | Significance for this compound Reactivity |

| Activation Energies | Determines the kinetic feasibility of different reaction pathways. |

| Transition State Geometries | Provides a model for the key intermediate step controlling selectivity. |

| Reaction Enthalpies | Indicates the thermodynamic driving force of the reaction. |

| Solvation Free Energies | Quantifies the influence of the solvent on the Schlenk equilibrium and reactivity. |

Molecular Mechanics (MM) for Conformational Analysis and Stability Predictions

Molecular Mechanics (MM) offers a computationally less intensive alternative to quantum mechanical methods like DFT, making it well-suited for the conformational analysis of molecules like this compound and for predicting their relative stabilities. youtube.com MM methods are based on a classical model of molecules, where atoms are treated as balls and bonds as springs, with a set of parameters known as a force field that describes the potential energy of a molecule as a function of its geometry. youtube.com

For this compound, MM can be used to explore the potential energy surface associated with the rotation around the carbon-carbon single bond of the allyl group. This analysis helps to identify the most stable ground-state conformations of the reagent. The conformational preference of the Grignard reagent itself can have a significant impact on the stereochemical outcome of its reactions. For instance, the facial selectivity of the addition of an allylmagnesium halide to a chiral aldehyde has been attributed to the conformational preferences of the ground state, as determined by molecular mechanics calculations. nih.gov

The interaction of this compound with solvent molecules, such as THF, can also be modeled using MM. This can provide insights into the structure of the solvated Grignard reagent, which is often a complex between the magnesium center and one or more solvent molecules. The size and shape of this solvated complex can influence its reactivity and selectivity.

While MM is a powerful tool for conformational analysis, it is important to note that its accuracy is highly dependent on the quality of the force field parameters. For novel or unusual molecules like organometallic reagents, standard force fields may not be adequate, and specific parameterization may be required to obtain reliable results. The following table illustrates the types of energetic contributions considered in a typical MM force field.

| MM Energy Term | Description |

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. |

| Angle Bending | Energy required to bend the angle between three connected atoms. |

| Torsional Strain | Energy associated with the rotation around a chemical bond. |

| Van der Waals Interactions | Non-bonded interactions (attractive and repulsive) between atoms. |

| Electrostatic Interactions | Coulombic interactions between partial atomic charges. |

Studies on Reaction Pathways and Transition States

The study of reaction pathways and transition states is fundamental to understanding the reactivity of this compound. As an allylic Grignard reagent, its reactions with carbonyl compounds are generally understood to proceed through a mechanism that is distinct from that of simple alkyl or aryl Grignard reagents. nih.gov

The prevailing model for the addition of allylic Grignard reagents to carbonyls involves a cyclic, six-membered transition state. nih.gov In this transition state, the magnesium atom coordinates to the carbonyl oxygen, while the allylic group rearranges, and the terminal carbon of the allyl group forms a new bond with the carbonyl carbon. This pericyclic-like mechanism explains the allylic transposition that is often observed in these reactions.

For this compound, the presence of the methyl group on the C2 position of the allyl group will influence the structure and energy of the possible transition states. When adding to a prochiral aldehyde or ketone, two primary diastereomeric transition states can be envisioned, leading to the formation of two different diastereomeric products. The relative energies of these transition states will determine the diastereoselectivity of the reaction. Factors influencing the transition state energies include steric interactions between the substituents on the Grignard reagent and the carbonyl compound, as well as electronic effects.

Computational studies, particularly using DFT, are essential for modeling these transition states. nih.govresearchgate.net By calculating the activation energies for the different pathways, a prediction of the major product can be made. It has been noted that for unhindered carbonyl compounds, the reaction rates of allylic Grignard reagents can approach the diffusion limit, leading to low diastereoselectivity. nih.gov However, with more sterically hindered ketones, the pathway through the six-membered transition state can be disfavored, and alternative reaction pathways may become competitive. nih.gov

The general mechanism for the addition of an allylic Grignard reagent to a carbonyl compound is depicted below, which would be applicable to this compound.

| Step | Description |

| 1. Coordination | The magnesium atom of the Grignard reagent coordinates to the oxygen atom of the carbonyl group. |

| 2. Cyclic Transition State | A six-membered cyclic transition state is formed, involving the Mg, O, C=O carbon, and the three carbons of the allyl group. |

| 3. Bond Formation/Breaking | The C-C bond between the terminal allyl carbon and the carbonyl carbon is formed, while the Mg-C bond is broken and the C=C double bond shifts. |

| 4. Product Formation | An initial magnesium alkoxide is formed, which upon acidic workup yields the final alcohol product. |

Advanced Methodologies and Process Intensification in Synthesis

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, offers numerous advantages for the synthesis of reactive intermediates like Grignaråd reagents. The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for superior heat and mass transfer, leading to better process control and safety.

The continuous synthesis of 2-Methylallylmagnesium chloride is typically achieved by passing a solution of 2-methylallyl chloride in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), through a heated tube or column packed with magnesium metal. The continuous and controlled addition of the halide to a large excess of magnesium minimizes the formation of byproducts, such as the Wurtz coupling product, which can be a significant issue in batch reactions. This approach allows for the on-demand generation of the Grignard reagent, which can then be directly used in subsequent reactions in a "telescoped" process.

Research into the continuous synthesis of various Grignard reagents has demonstrated the potential for achieving high yields, often in the range of 89-100%, with full conversion of the halide in a single pass through the reactor. researchgate.net This high efficiency is a direct result of the precise control over reaction conditions that flow chemistry provides.

The design of the flow reactor is critical for the successful and efficient synthesis of this compound. Packed-bed reactors, where a column is filled with magnesium turnings, are a common and effective design. This setup ensures intimate contact between the reactant solution and the magnesium surface.

Key design considerations for these reactors include:

Reactor Material: Typically, inert materials like stainless steel or glass are used to prevent unwanted side reactions.

Packing Density and Particle Size: The size and packing of the magnesium turnings influence the residence time distribution and the surface area available for reaction.

Temperature Control: Precise temperature control is crucial for managing the exothermic nature of the Grignard formation and for optimizing the reaction rate and selectivity.

Flow Rate: The rate at which the reactant solution is pumped through the reactor determines the residence time, which must be optimized for complete conversion.

The use of techniques like slug flow, where discrete packets of the reaction mixture are passed through the reactor, can help to better control stoichiometry and minimize dispersion.

A significant advantage of flow chemistry is the ability to integrate in-line analytical techniques for real-time monitoring and control. Techniques such as FlowIR (in-line Fourier-transform infrared spectroscopy) and near-infrared (NIR) spectroscopy are powerful tools for this purpose.

By placing a flow cell in the reaction stream, it is possible to continuously monitor the concentration of the starting material (2-methylallyl chloride) and the formation of the product (this compound). This real-time data allows for precise control over the stoichiometry of the reaction, ensuring that the reactants are fed in the correct proportions to maximize yield and minimize impurities. For example, in the continuous synthesis of an API intermediate using allylmagnesium chloride, in-line NIR spectroscopy was used to maintain the reaction as close as possible to the stoichiometric ratio, preventing the formation of impurities from excess Grignard reagent. researchgate.net

The data below illustrates the type of information that can be obtained from in-line monitoring of a Grignard reaction.

Interactive Data Table: In-line Monitoring of a Representative Grignard Reaction

| Time (minutes) | Reactant Concentration (M) | Product Concentration (M) |

| 0 | 1.00 | 0.00 |

| 5 | 0.50 | 0.50 |

| 10 | 0.10 | 0.90 |

| 15 | 0.01 | 0.99 |

This table represents illustrative data for a generic Grignard reaction monitored in-line. The values demonstrate the expected trend of reactant consumption and product formation over time.

Flow chemistry also enables the integration of workup and purification steps into a continuous process. After the formation of this compound, the reaction stream can be directly passed into a subsequent reactor for reaction with an electrophile. Following this, in-line quenching and extraction can be performed.

Scale-up Considerations in Organomagnesium Synthesis

Scaling up the synthesis of organomagnesium compounds like this compound from the laboratory to industrial production requires careful consideration of the process methodology. The choice between batch and continuous processing has significant implications for selectivity, yield, and safety.

Continuous processes generally offer superior selectivity and yield compared to batch processes for the synthesis of Grignard reagents. This is primarily due to the enhanced control over reaction parameters in a flow system.

In a batch process , the concentration of reactants and products changes over the course of the reaction. This can lead to an increased likelihood of side reactions, such as the Wurtz coupling, where the formed Grignard reagent reacts with the unreacted halide. This side reaction reduces the yield of the desired product and complicates purification.

In a continuous process , a steady state is maintained where the concentration of reactants is kept low and constant. This, combined with the immediate consumption of the formed Grignard reagent in a subsequent step, significantly suppresses side reactions. Research on various Grignard reagents has shown that continuous production can improve selectivity and reduce Wurtz coupling. researchgate.net

The following table provides a comparative overview of the expected outcomes for the synthesis of a generic Grignard reagent in batch versus continuous flow, based on general principles and data from analogous systems.

Interactive Data Table: Comparison of Batch vs. Continuous Synthesis for a Representative Grignard Reagent

| Parameter | Batch Process | Continuous Flow Process |

| Typical Yield | 70-85% | 90-99% |

| Selectivity | Lower | Higher |

| Byproduct Formation | Higher (e.g., Wurtz coupling) | Significantly Lower |

| Heat Transfer | Less Efficient | Highly Efficient |

| Safety | Higher risk of thermal runaway | Inherently Safer |

| Scalability | More Complex | More Straightforward |

This table presents a generalized comparison based on established principles for Grignard synthesis. Specific values can vary depending on the substrate and reaction conditions.

Q & A

Q. What are the critical safety protocols for handling 2-Methylallylmagnesium chloride in THF solution?

Methodological Answer:

- Protective Equipment : Wear flame-resistant lab coats, gloves, and safety goggles. Use face shields during transfers due to flammability (flash point: −6°F) and water reactivity .

- Storage : Store under argon in sealed, flame-resistant containers to prevent moisture ingress and peroxide formation (risk code R14/15) .

- Waste Management : Quench residual reagent with isopropanol or dry ice in a fume hood. Collect waste in inert, non-reactive containers for professional disposal .

Q. How is this compound typically prepared and standardized for use in alkylation reactions?

Methodological Answer:

- Synthesis : React 2-methylallyl chloride with magnesium turnings in anhydrous THF under nitrogen/argon. Monitor reaction initiation via exotherm (65–67°C boiling point) .

- Standardization : Titrate aliquots with deuterated methanol (CD₃OD) and analyze by ¹H NMR to quantify active Grignard species. Compare with theoretical molarity (0.5 M in THF) .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer:

- Key Reactions : Used to synthesize allylated compounds via nucleophilic addition to ketones, aldehydes, or esters. For example, it forms tertiary alcohols or α,β-unsaturated ketones .

- Natural Product Synthesis : Facilitates construction of terpenoid and flavonoid scaffolds through regioselective allylation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., density) of this compound solutions?

Methodological Answer:

- Data Analysis : Literature reports varying densities (1.301 g/cm³ vs. 0.915 g/mL at 25°C) due to solvent composition (THF vs. 2-MeTHF) or concentration gradients .

- Experimental Verification : Use pycnometry or oscillating U-tube densitometers to measure solution density under controlled conditions (argon atmosphere, 25°C) .

Q. What strategies optimize reaction yields when using this compound in stereoselective syntheses?

Methodological Answer:

Q. How can researchers mitigate risks of peroxide formation during long-term storage?

Methodological Answer:

Q. What advanced characterization techniques confirm the identity of products derived from this compound?

Methodological Answer:

- Spectroscopy : Use ¹³C NMR and DEPT-135 to distinguish allylic carbons. High-resolution mass spectrometry (HRMS) validates molecular formulas .

- X-ray Crystallography : For crystalline intermediates, compare bond lengths/angles with Cambridge Structural Database entries (e.g., CCDC references) .

Q. How should researchers address inconsistent reactivity in large-scale reactions (e.g., exothermic runaway)?

Methodological Answer:

- Process Safety : Conduct reaction calorimetry to map exothermic profiles. Use jacketed reactors with controlled cooling (−10°C brine) .

- Scale-Up Protocols : Adopt semi-batch addition of Grignard reagent to maintain stoichiometric control and heat dissipation .

Tables for Key Data

| Property | Reported Value | Source |

|---|---|---|

| Density (THF solution) | 0.915 g/mL at 25°C | |

| Boiling Point (THF) | 65–67°C | |

| Flash Point | −6°F (−21°C) | |

| Hazard Codes | R11, R14/15, R34, R40 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.